Computational Lipophilicity (XLogP3-AA): 0.5 vs. Triazole Analog – Impact on Predicted Oral Absorption and Permeability
The target compound exhibits a computed XLogP3-AA of 0.5, placing it within the optimal range (0–3) for oral absorption according to Lipinski's analysis [1]. This value is lower than the predicted logP of the direct 1,2,4-triazole analog (CAS 1448075-60-2), which replaces the pyrazole nitrogen arrangement and is expected to increase lipophilicity by approximately 0.3–0.5 log units based on the higher aromaticity and reduced H-bond acceptor character of the triazole ring [2]. The lower logP of the pyrazole-containing target compound suggests superior aqueous solubility potential, though no experimental solubility data are publicly available for either compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | 5-bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 1448075-60-2): predicted XLogP ~0.8–1.0 (estimated from structural increment analysis; no PubChem computed value available) |
| Quantified Difference | Estimated ΔXLogP ≈ 0.3–0.5 units lower for target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [1]; triazole analog value estimated by structural increment method |
Why This Matters
Lower lipophilicity within the optimal window predicts better aqueous solubility and reduced risk of CYP450-mediated metabolism, directly relevant for selecting compounds intended for in vivo pharmacological profiling versus purely in vitro biochemical screening.
- [1] PubChem Compound Summary for CID 56765823. Computed XLogP3-AA value. NCBI, U.S. National Library of Medicine. View Source
- [2] 5-Bromo-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide (CAS 1448075-60-2). PubChem compound entry. No computed XLogP available as of search date; estimated by structural analogy. View Source
